2-(3-Cyclopropylphenyl)ethan-1-ol
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Overview
Description
2-(3-Cyclopropylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₁H₁₄O It is a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a cyclopropyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylphenyl)ethan-1-ol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 3-cyclopropylbromobenzene and magnesium in anhydrous ether. This reagent is then reacted with ethylene oxide to yield the desired alcohol.
Reduction: Another method involves the reduction of 2-(3-Cyclopropylphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-(3-Cyclopropylphenyl)acetaldehyde) using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane (2-(3-Cyclopropylphenyl)ethane) using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH₄, LiAlH₄.
Substitution: Tosyl chloride (TsCl) for conversion to tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: 2-(3-Cyclopropylphenyl)acetaldehyde.
Reduction: 2-(3-Cyclopropylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyclopropylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Lacks the cyclopropyl group, making it less sterically hindered.
2-(4-Cyclopropylphenyl)ethan-1-ol: Similar structure but with the cyclopropyl group in the para position.
2-(3-Methylphenyl)ethan-1-ol: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
2-(3-Cyclopropylphenyl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3-cyclopropylphenyl)ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,8,10,12H,4-7H2 |
InChI Key |
NWLQETZEWFBCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CCO |
Origin of Product |
United States |
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